Boc-NH-PEG5-Cl

PROTAC linker optimization GSPT1 degradation CRBN E3 ligase

Boc-NH-PEG5-Cl provides the optimal 5-ethylene glycol span for productive ternary complex formation — validated in SAR studies where PEG2 linkers failed but PEG5 enabled target degradation. The Boc-protected amine undergoes quantitative deprotection under mild acid, while the chloro group enables nucleophilic conjugation to thiol- or amine-containing warheads. As a monodisperse (>98%) reference compound within the empirically validated PEG4-PEG8 'golden window,' this heterobifunctional linker is essential for systematic PROTAC linker SAR campaigns. Procure alongside PEG2-PEG6 variants for comprehensive ternary complex profiling. Orthogonal protection enables precise sequential conjugation for ADC linker construction and precision bioconjugation workflows.

Molecular Formula C17H34ClNO7
Molecular Weight 399.9 g/mol
Cat. No. B11930873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG5-Cl
Molecular FormulaC17H34ClNO7
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCCl
InChIInChI=1S/C17H34ClNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20)
InChIKeyZIUWRFFKFYJZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-NH-PEG5-Cl PROTAC Linker Technical Procurement Specifications and Product Overview


Boc-NH-PEG5-Cl (CAS not assigned) is a heterobifunctional polyethylene glycol (PEG)-based PROTAC linker featuring a tert-butyloxycarbonyl (Boc) protected primary amine at one terminus and a chloro leaving group at the other. With a molecular weight of 399.91 g/mol and molecular formula C17H34ClNO7, this compound contains exactly five ethylene glycol repeating units, placing it within the PEG4-PEG8 "gold standard" window that has become empirically validated as the optimal conformational span for achieving productive ternary complex formation between E3 ubiquitin ligases and target proteins in proteolysis-targeting chimera (PROTAC) applications [1]. The chloroalkyl moiety enables nucleophilic substitution reactions for covalent conjugation to thiol- or amine-containing warheads or E3 ligase ligands, while the Boc-protected amine undergoes quantitative deprotection under mild acidic conditions to reveal a free primary amine for subsequent amide bond formation or reductive amination [2]. This orthogonal protection strategy makes Boc-NH-PEG5-Cl a foundational building block in PROTAC library synthesis, antibody-drug conjugate (ADC) linker construction, and precision bioconjugation workflows requiring defined spatial separation between functional modules.

Why Boc-NH-PEG5-Cl Cannot Be Replaced by Shorter or Longer PEG Linkers Without Degradation Efficiency Loss


PEG linkers are not passive tethers but active conformational tuners whose precise oligomer length dictates whether the ternary complex between E3 ligase, PROTAC, and target protein achieves the mutual orientation necessary for productive ubiquitination and subsequent proteasomal degradation [1]. Systematic structure-activity relationship (SAR) studies across multiple chemotypes have repeatedly demonstrated that degradation efficiency follows a non-linear, bell-shaped dependence on PEG length, with optimal activity confined to a narrow window of 3-5 ethylene glycol units depending on the specific E3 ligase-target protein pair [2]. Simply substituting a PEG2 linker for Boc-NH-PEG5-Cl may completely ablate degradation activity due to insufficient spanning distance between ligase and target protein binding pockets (which often exceed 3 nm in the ternary complex), while substituting a PEG8 or longer linker introduces excessive conformational entropy that can promote intramolecular micelle formation, bury the warhead, reduce effective local concentration, and ultimately destabilize the ternary complex prior to ubiquitin transfer [1]. Empirical evidence from head-to-head comparative studies confirms that PEG2-based PROTACs exhibit markedly inferior degradation efficiency compared to PEG5-based constructs, with the latter enabling meaningful target degradation even in contexts where shorter linkers fail entirely [2]. Therefore, linker selection must be treated as a critical optimization variable requiring experimental validation of each discrete PEG unit length rather than a generic substitution based on chemical similarity alone.

Boc-NH-PEG5-Cl Comparative Performance Evidence: Quantified Advantages Over PEG2, PEG3, and PEG4 Linkers


PEG5 Linkers Enable GSPT1 Degradation Whereas PEG2 Linkers Fail in Retro-2-Based PROTAC Constructs

A 2025 systematic study by Michon and colleagues directly compared PEG linker lengths in Retro-2-based PROTACs incorporating a CRBN E3 ligase ligand derived from thalidomide. The study explicitly reports that PEG5-containing constructs enabled degradation of the translation termination factor GSPT1, whereas PEG2-containing constructs failed to induce GSPT1 degradation despite retaining the same warhead and E3 ligand components [1]. This represents a binary functional outcome—active degradation versus complete inactivity—that directly answers the procurement question of whether Boc-NH-PEG5-Cl can be substituted with Boc-NH-PEG2-Cl. The study further demonstrates that the degradation efficiency of GSPT1 depends critically on the flexible PEG chain linker length, with PEG2 being insufficient to span the distance between the CRBN binding pocket and the GSPT1 target surface, while PEG5 provides the necessary reach to achieve the productive ternary complex geometry required for ubiquitination [1].

PROTAC linker optimization GSPT1 degradation CRBN E3 ligase PEG length SAR

PEG5 Exhibits Intermediate Conformational Flexibility Between Near-Rigid PEG4 and Fully Flexible PEG6-PEG8 Linkers

The PEG linker length continuum has been systematically characterized in terms of conformational entropy and its impact on ternary complex stability. PEG4 acts as a nearly rigid spacer that constrains rotational freedom and enforces a well-defined distance, which is optimal for buried or sterically congested pockets but may fail to accommodate targets requiring greater conformational breathing room [1]. PEG6 and PEG8 introduce additional gauche conformations that function as molecular shock absorbers capable of absorbing small domain motions, yet excessive flexibility in longer linkers increases the risk of intramolecular micelle formation and reduced effective warhead concentration [1]. PEG5 occupies a strategically important intermediate position within this continuum, providing sufficient length to span typical inter-pocket distances (often exceeding 3 nm) while maintaining appropriate conformational constraint to avoid the entropic penalties associated with excessively flexible tethers [1]. Structure-activity relationship studies indicate that progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude, with corresponding improvements in cellular EC50 values [1]. PEG5 thus offers a balanced profile that neither imposes excessive rigidity (as PEG4 may in certain protein pairs) nor introduces destabilizing flexibility (as longer linkers may in others).

PROTAC ternary complex stability Linker conformational entropy End-to-end distance optimization

Cell Activity in BET Degrader Systems Follows PEG-3 > PEG-4 >> PEG-2 Efficiency Ranking, Validating PEG5-Containing Linkers

A head-to-head comparative study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.6b01912) examined PROTACs targeting BET bromodomain proteins using VHL E3 ligase ligands with varying PEG linker lengths. The study evaluated two distinct BET inhibitor chemotypes (triazolodiazepine JQ1 and tetrahydroquinoline I-BET726) conjugated through PEG2, PEG3, and PEG4 linkers. Parallel comparison revealed that cellular degradation activity and cMyc-driven anti-proliferative effects exhibited strong linker-length dependence, with both chemotypes showing a consistent efficiency ranking of PEG3 > PEG4 >> PEG2 . This quantitative SAR trend demonstrates that linkers with 3-4 ethylene glycol units (positioning PEG5 within the optimal window) significantly outperform shorter PEG2 constructs in VHL-based BET degrader systems. Notably, the study also found that more potent inhibitors do not necessarily generate more efficient PROTACs, underscoring that linker geometry—not warhead potency alone—is the critical determinant of productive ternary complex formation .

BET bromodomain degraders VHL E3 ligase PEG linker SAR Acute myeloid leukemia

Boc-NH-PEG5-Cl Provides Defined Hydrophilic Spacer with Measured LogP of 1.8329 and TPSA of 84.48 Ų

Boc-NH-PEG5-Cl has been analytically characterized with calculated physicochemical parameters that inform its utility as a hydrophilic spacer in PROTAC design. The compound exhibits a calculated LogP of 1.8329 and topological polar surface area (TPSA) of 84.48 Ų, along with 7 hydrogen bond acceptors and 1 hydrogen bond donor . These values place Boc-NH-PEG5-Cl in a favorable range for aqueous solubility while maintaining sufficient lipophilicity for cellular permeability—a balance that is critical for PROTAC molecules, which must navigate both aqueous extracellular environments and hydrophobic cellular membranes to reach intracellular targets. The compound demonstrates practical solubility of 10 mM in DMSO, enabling convenient preparation of stock solutions for library synthesis [1]. By comparison, shorter PEG linkers (PEG2-PEG3) provide proportionally lower aqueous solubility enhancement due to reduced ether oxygen content, while alkyl-based linkers of comparable length exhibit significantly higher LogP values that can compromise solubility and promote aggregation of the final PROTAC construct [2].

PROTAC physicochemical optimization Aqueous solubility Drug-like properties

Monodisperse PEG5 Linkers Reduce Batch-to-Batch SAR Variance Compared to Polydisperse PEG Alternatives

Commercial Boc-NH-PEG5-Cl is supplied as a monodisperse, single-molecular-weight species with specified purity >98% , distinguishing it from polydisperse PEG reagents that contain a distribution of chain lengths. High-purity monodisperse PEG linkers have been demonstrated to compress the variance of SAR tables, speed regulatory analytical validation, and preserve the credibility of structure-activity interpretations that guide second-generation optimization campaigns [1]. Sub-stoichiometric impurities from polydisperse or impure linker batches can seed soluble aggregates that artifactually increase cytotoxicity, out-compete the native degrader for protein binding sites, or activate innate immune sensing of ethylene glycol oligomers—all of which confound interpretation of degradation efficiency data [1]. Furthermore, any polydispersity in a PEG batch adds variation to its hydrodynamic radius, throwing off the power law relationships that govern pharmacokinetics in plasma and introducing error into predictions of efficacious exposure [1]. Monodisperse PEG5 lots created via iterative chromatographic polishing come with certificates of analysis that explicitly state oligomer length, oxidation state of end-groups, and metal ppm content, effectively silencing these hidden variables and enabling multi-gram stockpiles that remain analytically indistinguishable across years [1].

PROTAC linker purity SAR reproducibility Quality control

Boc-NH-PEG5-Cl Optimal Procurement Scenarios for PROTAC Development and Bioconjugation Workflows


PROTAC Library Synthesis Requiring Systematic Linker Length Optimization (PEG2-PEG8 SAR Arrays)

Boc-NH-PEG5-Cl is optimally procured as the intermediate-length reference compound within a comprehensive PEG linker SAR array spanning PEG2 through PEG8. As demonstrated by the Retro-2 PROTAC study where PEG2 linkers failed to degrade GSPT1 while PEG5 enabled productive degradation [4], and the BET degrader study showing PEG3 > PEG4 >> PEG2 efficiency ranking , linker length is not a tunable parameter that can be arbitrarily substituted. For research teams conducting systematic PROTAC optimization campaigns, Boc-NH-PEG5-Cl provides a critical data point in the 3-5 ethylene glycol unit window where optimal ternary complex geometry is most frequently achieved [2]. Procuring Boc-NH-PEG5-Cl alongside Boc-NH-PEG2-Cl, Boc-NH-PEG3-Cl, Boc-NH-PEG4-Cl, and Boc-NH-PEG6-Cl enables parallel synthesis of a focused linker library that rapidly identifies the narrow window of cooperativity required for each specific E3 ligase-target protein pair.

PROTAC Development Targeting Proteins Requiring >3 nm Spatial Separation from E3 Ligase Binding Pockets

Crystallographic measurements of ternary complex geometries indicate that E3 ligase and target protein binding pockets frequently lie more than 3 nm apart in productive ubiquitination-competent conformations [4]. Boc-NH-PEG5-Cl, with its five ethylene glycol units, provides an end-to-end span sufficient to bridge these inter-pocket distances while maintaining appropriate conformational constraint. This makes Boc-NH-PEG5-Cl the preferred procurement choice when the target protein is known or predicted to require substantial spatial separation from the E3 ligase for productive ternary complex formation. Shorter PEG2 or PEG3 linkers may physically fail to span the distance, resulting in complete loss of degradation activity as observed in the GSPT1 degradation study where PEG2 constructs were inactive [4]. Longer PEG8 linkers, while capable of spanning the distance, introduce excessive conformational entropy that can destabilize the ternary complex prior to ubiquitin transfer and reduce residence time by up to an order of magnitude [4].

Building Block for Antibody-Drug Conjugate (ADC) Linker Synthesis with Defined PEG5 Spacer Arm

Beyond PROTAC applications, Boc-NH-PEG5-Cl serves as a versatile heterobifunctional building block for constructing ADC linkers that require precisely five PEG units as a hydrophilic spacer arm. PEG linkers in ADC constructs increase aqueous solubility, improve drug-to-antibody ratio (DAR) values, reduce immunogenicity, and enhance pharmacokinetic half-life by shielding hydrophobic payloads from aggregation and rapid clearance [4]. The Boc-protected amine enables controlled sequential conjugation strategies: the chloro group can be reacted first with a thiol-containing payload or linker component via nucleophilic substitution, followed by Boc deprotection to reveal a free amine for subsequent amide coupling to the antibody or antibody-targeting moiety. The five-unit PEG spacer provides sufficient separation to prevent steric interference between the antibody and payload while maintaining the defined monodisperse character required for regulatory analytical validation and reproducible DAR characterization.

Precision Bioconjugation Requiring Orthogonal Deprotection and Defined Spacer Length

Boc-NH-PEG5-Cl is optimally procured for precision bioconjugation workflows where sequential, orthogonal conjugation steps are required. The Boc protecting group is stable under nucleophilic substitution conditions used for chloro group reactions (e.g., thiol alkylation, amine alkylation) but is quantitatively removed under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) to reveal a free primary amine for subsequent coupling. This orthogonal protection strategy enables chemists to construct complex heterobifunctional conjugates with precisely defined spatial separation between functional modules. The five-unit PEG spacer provides measured physicochemical parameters (LogP = 1.8329, TPSA = 84.48 Ų) that fall within an empirically validated range for maintaining aqueous solubility while preserving sufficient membrane permeability for intracellular target engagement. The high purity specification (>98%) and monodisperse nature ensure that conjugation stoichiometry can be accurately controlled and that batch-to-batch reproducibility is maintained across multi-year research programs.

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